molecular formula C17H12O5 B11839090 (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid CAS No. 87626-95-7

(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid

Cat. No.: B11839090
CAS No.: 87626-95-7
M. Wt: 296.27 g/mol
InChI Key: VHWYYNKXRCMIHA-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid is a compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by a chromone core structure with a hydroxy group at the 6th position, a phenyl group at the 2nd position, and an acetic acid moiety at the 8th position. Chromones are widely studied for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired chromone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromone with a ketone or aldehyde functional group, while reduction of the carbonyl group can produce a chromanol derivative .

Scientific Research Applications

2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromone core structure can also interact with cellular receptors and signaling pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

87626-95-7

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-(6-hydroxy-4-oxo-2-phenylchromen-8-yl)acetic acid

InChI

InChI=1S/C17H12O5/c18-12-6-11(7-16(20)21)17-13(8-12)14(19)9-15(22-17)10-4-2-1-3-5-10/h1-6,8-9,18H,7H2,(H,20,21)

InChI Key

VHWYYNKXRCMIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)CC(=O)O)O

Origin of Product

United States

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